

Application Notes and Protocols for the Quantification of 4'-O-Demethyldianemycin

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Compound of Interest

Compound Name: 4'-O-Demethyldianemycin

Cat. No.: B8064229

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These application notes provide detailed methodologies for the quantitative analysis of **4'-O-Demethyldianemycin** in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

4'-O-Demethyldianemycin is a polyether ionophore antibiotic with potential therapeutic applications. Accurate and precise quantification of this compound in various biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of **4'-O-Demethyldianemycin**. The described method is based on established analytical principles for similar compounds and provides a framework for method development and validation.

Quantitative Data Summary

As no specific quantitative data for **4'-O-Demethyldianemycin** is publicly available, the following table summarizes representative performance characteristics that a validated HPLC-MS/MS method for a similar analyte might exhibit. These values should be considered as targets during method validation.

Parameter	Target Value	Description
Linearity (r^2)	> 0.995	The coefficient of determination for the calibration curve.
Lower Limit of Quantification (LLOQ)	0.1 - 1 ng/mL	The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ)	50 - 500 ng/mL	The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery)	85 - 115%	The closeness of the measured value to the true value.
Precision (% RSD)	< 15%	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Matrix Effect	85 - 115%	The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Extraction Recovery	> 70%	The efficiency of the analyte extraction process from the sample matrix.

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This protocol details a sensitive and selective method for the quantification of **4'-O-Demethyldianemycin** in plasma.

a. Materials and Reagents:

- **4'-O-Demethyldianemycin** reference standard
- Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid (FA), LC-MS grade
- Ultrapure water (18.2 MΩ·cm)
- Human plasma (or other relevant biological matrix)

b. Sample Preparation: Protein Precipitation

- Thaw plasma samples and the internal standard working solution at room temperature.
- Vortex the plasma sample to ensure homogeneity.
- In a clean microcentrifuge tube, add 100 µL of the plasma sample.
- Add 10 µL of the internal standard working solution and vortex briefly.
- Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
- Vortex and transfer to an HPLC vial for analysis.

c. HPLC Conditions:

- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-3.0 min: 10-90% B
 - 3.0-4.0 min: 90% B
 - 4.0-4.1 min: 90-10% B
 - 4.1-5.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

d. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive

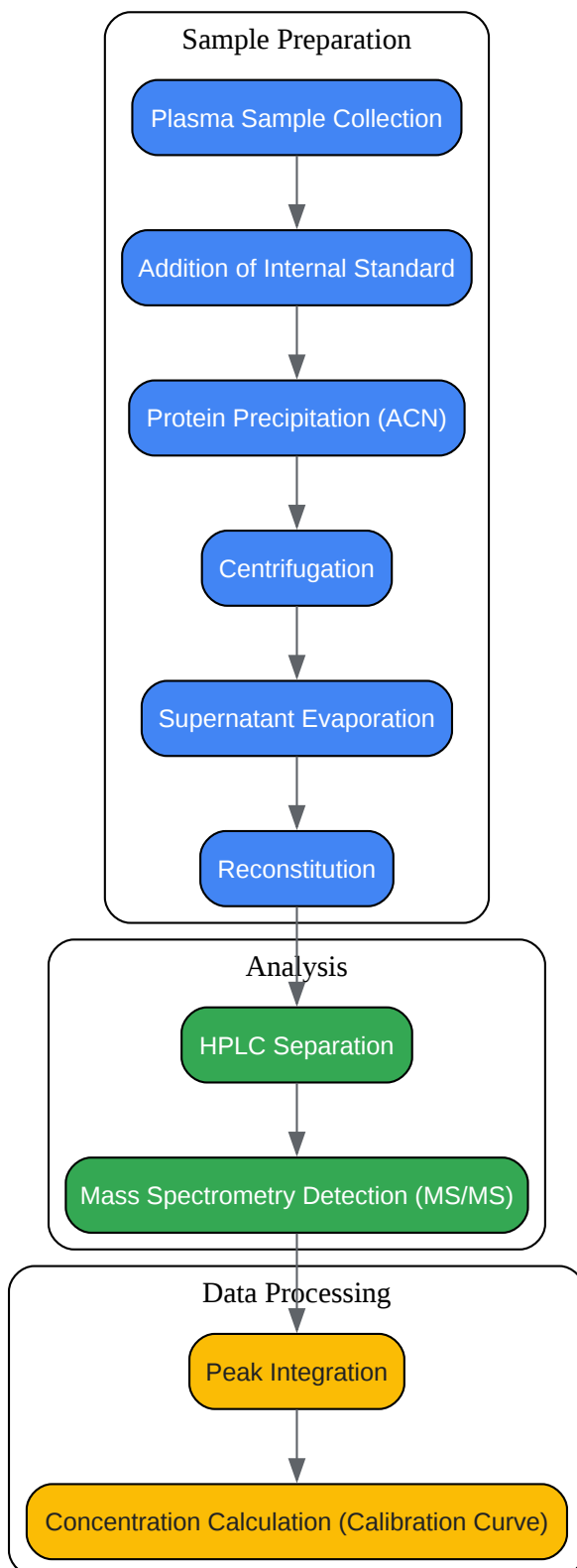
- Multiple Reaction Monitoring (MRM) Transitions:
 - **4'-O-Demethyldianemycin**: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the reference standard)
 - Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the IS)
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr
 - Cone Gas Flow: 50 L/hr

e. Method Validation:

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Validation should include the assessment of:

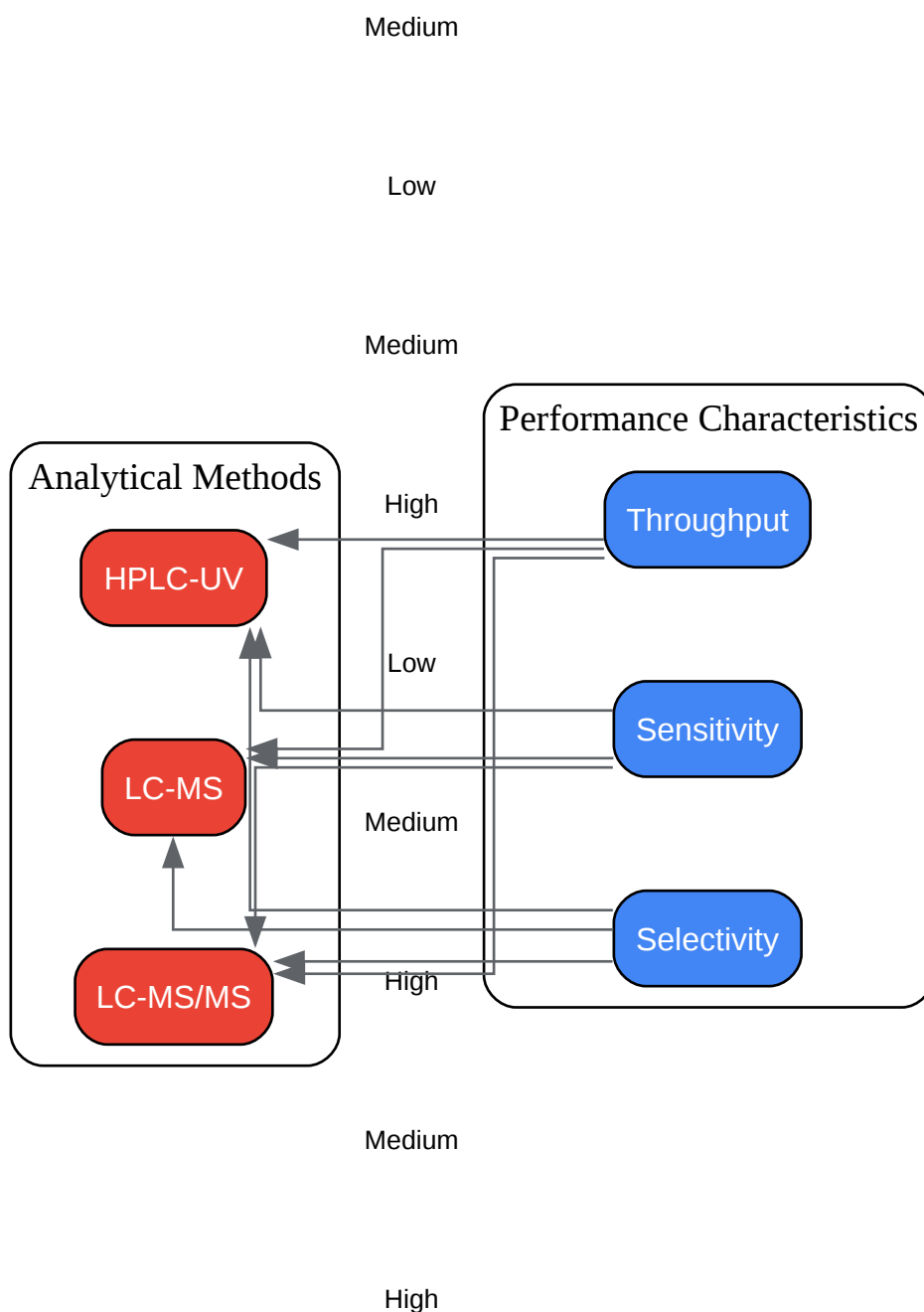
- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision (intra- and inter-day)
- Limit of Detection (LOD) and Limit of Quantification (LOQ)
- Matrix Effect
- Extraction Recovery
- Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations



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Caption: Experimental workflow for the quantification of **4'-O-Demethyldianemycin**.



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